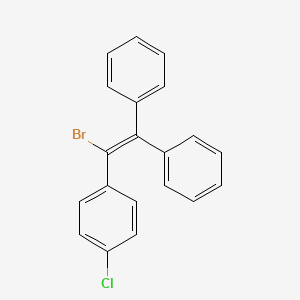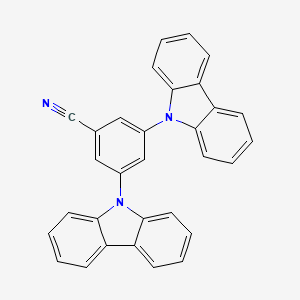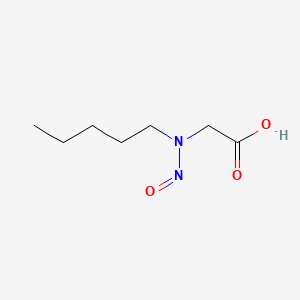
Glycine, N-nitroso-N-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-nitroso-N-pentyl- is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a nitrogen atom. Nitroso compounds are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicine, and industry. Glycine, N-nitroso-N-pentyl- is specifically an N-nitroso compound, which means the nitroso group is bonded to a nitrogen atom within the molecule.
Métodos De Preparación
The synthesis of Glycine, N-nitroso-N-pentyl- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitroso compounds, including Glycine, N-nitroso-N-pentyl-, is through the use of tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. The reaction involves the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic nitrosonium ion, resulting in the formation of the N-nitroso compound .
Análisis De Reacciones Químicas
Glycine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium dichromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Glycine, N-nitroso-N-pentyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Biology: Nitroso compounds, including Glycine, N-nitroso-N-pentyl-, are studied for their potential biological activities, such as their role in cellular signaling pathways.
Medicine: Nitroso compounds are investigated for their potential therapeutic applications, including their use as nitric oxide donors.
Mecanismo De Acción
The mechanism of action of Glycine, N-nitroso-N-pentyl- involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved in the action of nitric oxide include the activation of guanylate cyclase, leading to the production of cyclic GMP, which mediates vasodilation and other cellular responses .
Comparación Con Compuestos Similares
Glycine, N-nitroso-N-pentyl- can be compared with other N-nitroso compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar chemical properties but differ in their specific structures and applications. For example, N-nitrosodimethylamine is known for its carcinogenic properties, while Glycine, N-nitroso-N-pentyl- is primarily studied for its potential therapeutic and industrial applications .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
These compounds highlight the diversity and versatility of N-nitroso compounds in various fields of research and industry.
Propiedades
Número CAS |
6939-26-0 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-[nitroso(pentyl)amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-4-5-9(8-12)6-7(10)11/h2-6H2,1H3,(H,10,11) |
Clave InChI |
DTKQZBVRUGONNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



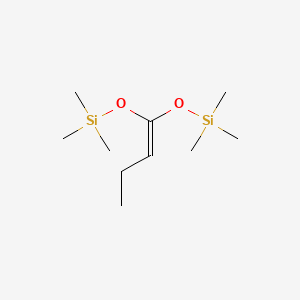
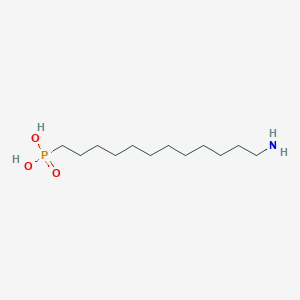
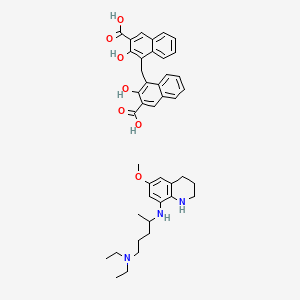
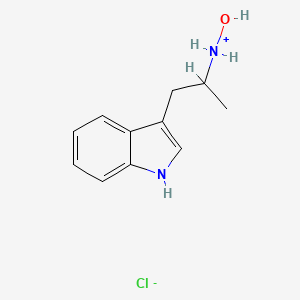
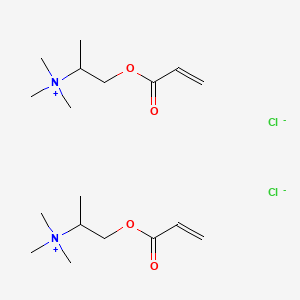
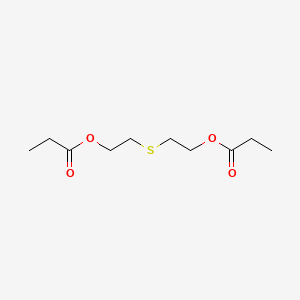
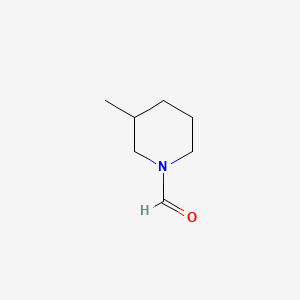
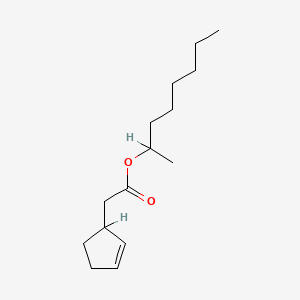
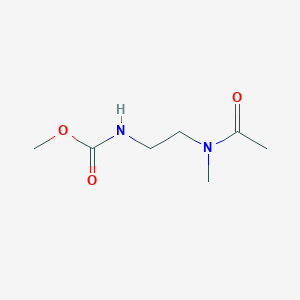
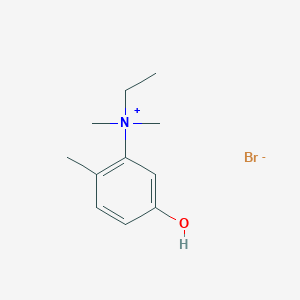
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
